

Technical Guide: Spectroscopic Data and Characterization of 3-(5-Methyl-2-thienyl)alanine

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Compound of Interest

Compound Name: 3-(5-Methyl-2-thienyl)alanine

Cat. No.: B8525068

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Executive Summary & Chemical Identity

3-(5-Methyl-2-thienyl)alanine is a structural analog of phenylalanine where the phenyl ring is replaced by a 5-methylthiophene moiety. This modification alters the electronic properties (electron-rich ring) and steric profile (methyl group extension) of the side chain, making it a critical probe in structure-activity relationship (SAR) studies, particularly for protease inhibitors (e.g., TACE inhibitors) and peptide-based therapeutics.

Chemical Profile



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Synthesis Context & Impurity Profiling

Understanding the synthesis route is prerequisite to accurate characterization, as it dictates the impurity profile. The standard preparation involves the condensation of 5-methyl-2-thiophenecarboxaldehyde with hydantoin or azlactone, followed by hydrolysis and reduction.

Critical Impurities to Monitor:

- 5-Methyl-2-thiophenecarboxaldehyde: Residual starting material (Aldehyde peak in ¹H NMR at ~9.8 ppm).
- Racemic Content: If stereoselective synthesis or enzymatic resolution was used, enantiomeric excess (ee%) must be validated via Chiral HPLC.
- Regioisomers: 3-(3-methyl-2-thienyl)alanine (rare, but possible if starting material was impure).

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (¹H & ¹³C NMR)

The following assignments are based on the characteristic electronic environment of the 5-methylthiophene ring. The 5-methyl substitution simplifies the aromatic region compared to unsubstituted thienylalanine, reducing the thiophene splitting from an ABC system to an AB system.

Solvent: DMSO-d

or D

O/DCI (Values typically shift ~0.2 ppm downfield in D

O/acid).

H NMR Data (Reference Assignments in DMSO-d

)



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C NMR Data (Decoupled)



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B. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint unique to the thienyl core.

- Ionization Mode: ESI (Positive)^[4]
- Molecular Ion [M+H]

: 186.25 m/z
- Key Fragmentation Pathway (MS/MS):
 - m/z 186

140: Loss of HCOOH (46 Da) from the carboxylic acid moiety.
 - m/z 186

169: Loss of NH

(17 Da).
 - m/z 97 (Base Peak): Formation of the 5-methyl-2-thienylmethyl cation (C

H

S

) . This is the diagnostic peak distinguishing it from phenyl derivatives (which would yield a tropylium ion at m/z 91).

C. Infrared Spectroscopy (FT-IR)

- 3200–2800 cm

: Broad NH/OH stretch (Ammonium/Carboxylate salt).
- 1590–1610 cm

: Asymmetric COO

stretch (Zwitterion).

- 1500–1400 cm

: Thiophene ring breathing modes.

- 800 cm

: C-H out-of-plane bending (characteristic of 2,5-disubstituted thiophene).

Experimental Protocols

Protocol 1: NMR Sample Preparation

- Objective: Obtain high-resolution

¹H and

¹³C spectra.

- Reagents: DMSO-d

(99.9% D) or D

O containing 1% DCl (to ensure solubility and distinct peaks).

- Procedure:

- Weigh 10-15 mg of **3-(5-Methyl-2-thienyl)alanine** into a clean vial.

- Add 600

μL of solvent.

- Sonicate for 60 seconds to ensure complete dissolution.

- Transfer to a 5mm NMR tube.

- Acquisition: Run 64 scans for

¹H and >1000 scans for

C. Set relaxation delay () to 2.0s to allow integration of the carboxyl signal.

Protocol 2: Purity Analysis via HPLC

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 m).
- Mobile Phase:
 - A: Water + 0.1% TFA
 - B: Acetonitrile + 0.1% TFA
- Gradient: 5% B to 95% B over 20 minutes.
- Detection: UV at 235 nm (Thiophene absorption maximum).
- Pass Criteria: Single peak >98% area integration.

Visualization of Workflows

Figure 1: Characterization Logic Flow

This diagram illustrates the decision tree for validating the identity and purity of the compound.



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
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Caption: Step-by-step analytical workflow for validating **3-(5-Methyl-2-thienyl)alanine** purity and identity.

Figure 2: Mass Spectrometry Fragmentation Pathway

Visualizing the ionization logic confirms the structural diagnosis.

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Caption: Proposed ESI-MS fragmentation pathway identifying the diagnostic 5-methylthienyl cation (m/z 97).

References

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